Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 4-position and a carboxylate ester at the 2-position, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazole derivatives, such as Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, have a broad range of biological activities and are known to interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitro-1H-imidazole
- 4-Nitro-2-methylimidazole
Comparison: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester group. This combination allows for a broader range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups .
Properties
IUPAC Name |
methyl 1-methyl-4-nitroimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWXFKGZZOIMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461198 |
Source
|
Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169770-25-6 |
Source
|
Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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